molecular formula C12H25AgS B14648225 Silver;2,4,4,6,6-pentamethylheptane-2-thiolate CAS No. 43126-83-6

Silver;2,4,4,6,6-pentamethylheptane-2-thiolate

Cat. No.: B14648225
CAS No.: 43126-83-6
M. Wt: 309.26 g/mol
InChI Key: WNYXGRDJGRANQR-UHFFFAOYSA-M
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Description

Silver;2,4,4,6,6-pentamethylheptane-2-thiolate is a chemical compound that consists of a silver ion coordinated with a thiolate ligand derived from 2,4,4,6,6-pentamethylheptane-2-thiol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silver;2,4,4,6,6-pentamethylheptane-2-thiolate typically involves the reaction of silver nitrate with 2,4,4,6,6-pentamethylheptane-2-thiol in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The general reaction scheme is as follows:

AgNO3+C7H7SAgS-C7H7+HNO3\text{AgNO}_3 + \text{C}_7\text{H}_7\text{S} \rightarrow \text{AgS-C}_7\text{H}_7 + \text{HNO}_3 AgNO3​+C7​H7​S→AgS-C7​H7​+HNO3​

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar methods as described above. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Silver;2,4,4,6,6-pentamethylheptane-2-thiolate can undergo various chemical reactions, including:

    Oxidation: The thiolate ligand can be oxidized to form disulfides.

    Reduction: The silver ion can be reduced to metallic silver.

    Substitution: The thiolate ligand can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Ligand exchange reactions can be carried out using other thiols or phosphines.

Major Products Formed

    Oxidation: Disulfides and silver oxide.

    Reduction: Metallic silver and the corresponding thiol.

    Substitution: New silver-thiolate complexes with different ligands.

Scientific Research Applications

Silver;2,4,4,6,6-pentamethylheptane-2-thiolate has several scientific research applications:

    Materials Science: Used in the synthesis of silver nanoparticles and nanocomposites.

    Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.

    Biology and Medicine: Investigated for its antimicrobial properties and potential use in medical devices.

    Industry: Utilized in the production of conductive inks and coatings.

Mechanism of Action

The mechanism of action of Silver;2,4,4,6,6-pentamethylheptane-2-thiolate involves the interaction of the silver ion with biological molecules or substrates. The silver ion can disrupt cellular processes in microorganisms, leading to antimicrobial effects. In catalysis, the silver ion can facilitate electron transfer and activate substrates for chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Silver;2,2,4,6,6-pentamethylheptane-2-thiolate
  • Silver;2,4,4,6,6-tetramethylheptane-2-thiolate
  • Silver;2,4,4,6,6-trimethylheptane-2-thiolate

Uniqueness

Silver;2,4,4,6,6-pentamethylheptane-2-thiolate is unique due to the specific steric and electronic properties imparted by the 2,4,4,6,6-pentamethylheptane-2-thiolate ligand. These properties can influence the reactivity and stability of the compound, making it suitable for specific applications where other similar compounds may not perform as effectively.

Properties

CAS No.

43126-83-6

Molecular Formula

C12H25AgS

Molecular Weight

309.26 g/mol

IUPAC Name

silver;2,4,4,6,6-pentamethylheptane-2-thiolate

InChI

InChI=1S/C12H26S.Ag/c1-10(2,3)8-11(4,5)9-12(6,7)13;/h13H,8-9H2,1-7H3;/q;+1/p-1

InChI Key

WNYXGRDJGRANQR-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)CC(C)(C)CC(C)(C)[S-].[Ag+]

Origin of Product

United States

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